molecular formula C5H5N3S B14229836 4H-Imidazo[1,2-C][1,3,5]thiadiazine CAS No. 564478-33-7

4H-Imidazo[1,2-C][1,3,5]thiadiazine

Cat. No.: B14229836
CAS No.: 564478-33-7
M. Wt: 139.18 g/mol
InChI Key: PIZNIANSDORDPE-UHFFFAOYSA-N
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Description

4H-Imidazo[1,2-C][1,3,5]thiadiazine is a fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this precise compound is not readily available in the current literature, it belongs to a class of sulfur-nitrogen heterocycles renowned for their wide spectrum of pharmacological activities. Compounds featuring imidazole fused with thiadiazine rings are frequently investigated as core scaffolds in the development of novel therapeutic agents . Researchers explore these structures for their potential to interact with various biological targets. This compound is supplied solely for research and development purposes in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should conduct all necessary safety and stability assessments prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

564478-33-7

Molecular Formula

C5H5N3S

Molecular Weight

139.18 g/mol

IUPAC Name

4H-imidazo[1,2-c][1,3,5]thiadiazine

InChI

InChI=1S/C5H5N3S/c1-2-8-4-9-3-7-5(8)6-1/h1-3H,4H2

InChI Key

PIZNIANSDORDPE-UHFFFAOYSA-N

Canonical SMILES

C1N2C=CN=C2N=CS1

Origin of Product

United States

Computational and Theoretical Chemistry Studies of 4h Imidazo 1,2 C Thiadiazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

There is a lack of specific published research that has applied quantum chemical calculations to elucidate the electronic structure and reactivity of 4H-Imidazo[1,2-c]thiadiazine. As such, detailed analyses including the following are not available:

Molecular Modeling and Simulation Approaches

Similarly, the application of molecular modeling and simulation techniques to study 4H-Imidazo[1,2-c]thiadiazine has not been reported in the accessible scientific literature. This includes:

An Overview of Thiadiazine Scaffold Chemistry and Its Research Relevance

Thiadiazines are six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms within the ring. The arrangement of these heteroatoms gives rise to several isomers, each with distinct chemical reactivity and biological potential. The 1,3,5-thiadiazine core, in particular, has been a subject of interest in medicinal chemistry.

Derivatives of the thiadiazine scaffold have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. sysrevpharm.orgnih.gov The presence of the sulfur atom can influence the compound's lipophilicity and metabolic stability, while the nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating interactions with biological macromolecules. The synthesis of thiadiazine derivatives often involves the condensation of various building blocks, allowing for the introduction of a wide range of substituents and the exploration of structure-activity relationships. nih.gov

Historical Context and Evolution of Research on Imidazothiadiazine Derivatives

Classical Synthetic Approaches to the Imidazo[1,2-c]thieme-connect.comresearchgate.netnih.govthiadiazine Core

Traditional methods for the synthesis of the imidazo[1,2-c] thieme-connect.comresearchgate.netnih.govthiadiazine scaffold have laid the groundwork for the development of more advanced protocols. These classical approaches primarily rely on well-established organic reactions, such as cyclocondensation and annulation strategies.

Cyclocondensation Reactions for Ring Formation

Cyclocondensation reactions represent a fundamental and widely utilized method for the construction of the imidazo[1,2-c] thieme-connect.comresearchgate.netnih.govthiadiazine core. These reactions typically involve the intramolecular or intermolecular condensation of two or more precursor molecules to form the fused ring system.

A notable example involves the reaction of 2-aminoimidazole derivatives with appropriate thiadiazine precursors. For instance, the condensation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with α-haloketones is a common route to imidazo[2,1-b]-1,3,4-thiadiazoles. mdpi.com This reaction proceeds through the initial formation of an iminothiadiazole intermediate, which then undergoes dehydrative cyclization. mdpi.com While this specific example leads to a different regioisomer, the underlying principle of cyclocondensation is a key strategy that can be adapted for the synthesis of the 4H-imidazo[1,2-c] thieme-connect.comresearchgate.netnih.govthiadiazine system.

Annulation Strategies Involving Imidazole and Thiadiazine Precursors

Annulation, the process of building a new ring onto an existing one, is another cornerstone of classical synthesis for this heterocyclic system. This approach often involves the chemoselective annulation of imidazole and 1,2,4-thiadiazine rings onto azole scaffolds. thieme-connect.comresearchgate.net

One documented strategy involves the intramolecular chemoselective annulation of imidazole and 1,2,4-thiadiazine rings on azoles, utilizing an acid-labile methanesulfinyl group. thieme-connect.comresearchgate.net This method allows for the formation of the fused ring structure through a one-pot procedure involving transformations like demethylsulfinylation and the Pummerer rearrangement. thieme-connect.comresearchgate.net The choice of acid, such as sulfuric acid or acetic acid, can selectively yield different annulated products. thieme-connect.com

Modern and Environmentally Conscious Synthetic Protocols

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. This trend has led to the exploration of microwave-assisted synthesis and catalyst-free reactions for the construction of imidazothiadiazine derivatives.

Catalyst-Free and Expedient Methodologies for Imidazothiadiazine Construction

The development of catalyst-free synthetic routes is highly desirable as it simplifies reaction procedures, reduces costs, and minimizes the generation of toxic waste. Research has shown that the synthesis of certain imidazothiadiazole derivatives can be achieved under catalyst-free conditions, often with the aid of microwave irradiation. researchgate.net

For instance, the synthesis of 2-aminothiazole (B372263) derivatives has been accomplished in excellent yields within minutes under microwave irradiation in PEG-400 without the need for a catalyst. researchgate.net This approach avoids the use of hazardous solvents and simplifies product purification. researchgate.net The application of such catalyst-free and expedient methodologies to the synthesis of the 4H-imidazo[1,2-c] thieme-connect.comresearchgate.netnih.govthiadiazine scaffold is a promising area for future research.

Functionalization and Derivatization Routes for 4H-Imidazo[1,2-c]thieme-connect.comresearchgate.netnih.govthiadiazine Analogues

The ability to functionalize and derivatize the core 4H-imidazo[1,2-c] thieme-connect.comresearchgate.netnih.govthiadiazine structure is crucial for exploring its structure-activity relationships and developing new compounds with tailored properties. Various synthetic strategies can be employed to introduce different substituents onto the heterocyclic framework.

One common approach is the electrophilic substitution of the fused ring system. For example, imidazo[2,1-b]-1,3,4-thiadiazoles readily undergo electrophilic substitution reactions at the 5-position. mdpi.com This reactivity allows for the introduction of a wide range of functional groups.

Another strategy involves the modification of existing functional groups on the precursor molecules before the ring-forming reaction. For instance, starting with substituted 3-hydroxyimidazo[2,1-b] thieme-connect.comresearchgate.netthiazines, new derivatives can be prepared through nucleophilic substitution reactions. biointerfaceresearch.com This has been demonstrated by the pyridinylation of these compounds with 4-fluoro-containing pyridines to yield 6-[(pyridin-4-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] thieme-connect.comresearchgate.netthiazines. biointerfaceresearch.com

Furthermore, base-induced rearrangement of related heterocyclic systems can lead to the formation of functionalized imidazo (B10784944) thieme-connect.comresearchgate.netthiazino derivatives. nih.govbeilstein-journals.orgnih.gov A cascade sequence of hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] thieme-connect.comresearchgate.netbiointerfaceresearch.comtriazin-7(8H)-ylidene)acetic acid esters in the presence of potassium hydroxide (B78521) has been shown to produce a series of imidazo[4,5-e] thieme-connect.comresearchgate.netthiazino[2,3-c] thieme-connect.comresearchgate.netbiointerfaceresearch.comtriazines. nih.govbeilstein-journals.orgnih.gov

Table of Synthetic Approaches and Key Features

Synthetic ApproachKey FeaturesPrecursors/Reagents
Classical Cyclocondensation Fundamental ring formation2-Aminoimidazole derivatives, thiadiazine precursors, α-haloketones
Annulation Strategies Building a new ring on an existing oneImidazole and thiadiazine precursors, acid catalysts (e.g., H₂SO₄, acetic acid)
Microwave-Assisted Synthesis Rapid, efficient, higher yieldsVarious imidazole and thiadiazole precursors, often in green solvents or solvent-free
Catalyst-Free Methodologies Simplified procedures, reduced wastePrecursors amenable to uncatalyzed cyclization, often aided by microwave irradiation
Functionalization via Electrophilic Substitution Introduction of functional groups on the coreFused imidazothiadiazole, electrophilic reagents
Functionalization via Nucleophilic Substitution Modification of existing functional groupsSubstituted hydroxy-imidazothiazines, functionalized pyridines
Functionalization via Rearrangement Skeletal rearrangement to new derivativesFunctionalized imidazothiazolotriazines, base (e.g., KOH)

Strategies for Substituent Introduction on the Imidazole Moiety

The functionalization of the imidazole portion of the 4H-Imidazo[1,2-c] nih.govijpcbs.combiointerfaceresearch.comthiadiazine ring system is crucial for modulating the physicochemical and pharmacological properties of the resulting derivatives. Based on the known reactivity of imidazole and its fused analogues, several strategies can be envisioned for introducing substituents at various positions of the imidazole ring.

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the introduction of substituents without the need for pre-functionalized starting materials. For the 4H-Imidazo[1,2-c] nih.govijpcbs.combiointerfaceresearch.comthiadiazine scaffold, metal-catalyzed C-H activation reactions could potentially be employed to introduce aryl, alkyl, or other functional groups at the C5 and C6 positions of the imidazole ring. Another plausible approach involves electrophilic substitution reactions. Given the electron-rich nature of the imidazole ring, reactions such as halogenation, nitration, and Friedel-Crafts acylation could be explored, although the regioselectivity of these reactions would need to be carefully controlled to avoid unwanted side reactions on the thiadiazine moiety.

Furthermore, the synthesis could commence from pre-functionalized imidazole precursors. For instance, starting with a substituted 2-aminoimidazole and constructing the thiadiazine ring subsequently would allow for the introduction of desired substituents on the imidazole core from the outset.

Table 1: Potential Strategies for Imidazole Moiety Functionalization

StrategyDescriptionPotential Reagents/ConditionsTarget Position(s)
C-H ArylationDirect coupling of an aromatic C-H bond with an aryl halide or equivalent.Palladium or copper catalysts, various ligands, base.C5, C6
HalogenationIntroduction of a halogen atom (Cl, Br, I) onto the imidazole ring.N-Halosuccinimides (NCS, NBS, NIS), molecular halogens.C5, C6
NitrationIntroduction of a nitro group.Nitrating agents (e.g., HNO₃/H₂SO₄).C5, C6
AcylationIntroduction of an acyl group.Acyl chlorides or anhydrides with a Lewis acid catalyst.C5, C6
Synthesis from substituted 2-aminoimidazolesBuilding the thiadiazine ring onto a pre-functionalized imidazole.Various substituted 2-aminoimidazoles.C5, C6 and N1

Strategies for Substituent Introduction on the Thiadiazine Moiety

The thiadiazine ring of the 4H-Imidazo[1,2-c] nih.govijpcbs.combiointerfaceresearch.comthiadiazine system offers additional sites for chemical modification. The presence of nitrogen and sulfur atoms, as well as the methylene (B1212753) bridge, provides opportunities for a range of synthetic transformations.

One of the most direct methods for introducing diversity on the thiadiazine ring would be through the use of substituted building blocks during the ring's construction. For example, if the synthesis involves the reaction of a 2-aminoimidazole with a thiocarbonyl compound and an aldehyde, varying the aldehyde component would directly lead to derivatives substituted at the C7 position of the thiadiazine ring.

Post-synthetic modifications could also be envisioned. Oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone would not only alter the geometry and electronic properties of the heterocyclic system but also open up avenues for further functionalization. Additionally, if a carbonyl group were present in the thiadiazine ring, as in a thiadiazinone precursor, a wide array of reactions, such as aldol (B89426) condensations or the introduction of nucleophiles, could be employed to introduce substituents at the adjacent carbon atom.

Table 2: Potential Strategies for Thiadiazine Moiety Functionalization

StrategyDescriptionPotential Reagents/ConditionsTarget Position(s)
Use of substituted aldehydesIncorporation of substituents during the ring-forming reaction.Various aliphatic and aromatic aldehydes.C7
Sulfur OxidationConversion of the sulfide (B99878) to a sulfoxide or sulfone.Oxidizing agents like m-CPBA or H₂O₂.S3
Functionalization of a thiadiazinone precursorReactions at the α-position to a carbonyl group.Bases, electrophiles (e.g., alkyl halides).C2 or C4 (depending on precursor)

Multi-Component Reactions in 4H-Imidazo[1,2-c]nih.govijpcbs.combiointerfaceresearch.comthiadiazine Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. While no MCRs have been specifically reported for the synthesis of 4H-Imidazo[1,2-c] nih.govijpcbs.combiointerfaceresearch.comthiadiazine, the principles of MCR design can be applied to propose potential synthetic routes.

A hypothetical three-component reaction could involve the condensation of a 2-aminoimidazole, an aldehyde, and a source of thiocarbonyl functionality. This approach would allow for the rapid generation of a library of derivatives with diversity at three different positions by simply varying the starting materials. The choice of the thiocarbonyl source, such as thiourea (B124793) or a related compound, would be critical in directing the cyclization to form the desired 1,3,5-thiadiazine ring.

Another possibility is a Biginelli-type or a Hantzsch-type reaction adapted for the synthesis of this specific heterocyclic system. These well-established MCRs for the synthesis of other six-membered rings could potentially be modified by using appropriate nitrogen- and sulfur-containing building blocks to construct the 4H-Imidazo[1,2-c] nih.govijpcbs.combiointerfaceresearch.comthiadiazine core. The development of such MCRs would be a significant step forward in enabling the exploration of the chemical space around this novel scaffold.

Table 3: Proposed Multi-Component Reaction for 4H-Imidazo[1,2-c] nih.govijpcbs.combiointerfaceresearch.comthiadiazine Synthesis

Reaction TypeComponentsPotential CatalystKey Bond Formations
Three-component condensation2-Aminoimidazole, Aldehyde, ThioureaAcid or base catalystImine formation, Thioaminal formation, Cyclization
Modified Biginelli ReactionSubstituted 2-aminoimidazole, Aldehyde, β-ThioxoketoneProtic or Lewis acidFormation of imidazole and thiadiazine rings in one pot

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are indispensable tools for deducing the intricate structures of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as NMR, MS, and IR spectroscopy offer detailed insights into the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for delineating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the assembly of the molecular puzzle.

In the ¹H NMR spectra of imidazo[1,2-c] researchgate.netnih.govbeilstein-journals.orgthiadiazine derivatives, characteristic signals help to identify the core structure and the position of various substituents. For instance, in a series of imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netbeilstein-journals.orgbiointerfaceresearch.comtriazines, the chemical shift of the bridging hydrogen atom is a key indicator for distinguishing between isomers. Specifically, the signal for the C(9a)H proton in certain derivatives and the C(10a)H proton in their isomers appear at distinct chemical shifts, with one being deshielded and appearing further downfield due to the anisotropic effect of a nearby carbonyl group. beilstein-journals.org

Similarly, in the study of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines and their rearranged imidazo[4,5-e]thiazolo[2,3-c]triazine isomers, ¹H NMR is crucial for differentiation. A noticeable downfield shift of the NH proton signal from a range of 6.9–7.2 ppm in the linear isomers to 8.0–8.4 ppm in the angular isomers is a key diagnostic feature. beilstein-journals.org Furthermore, the bridging proton (3a-H or 9a-H) also exhibits a significant downfield shift upon rearrangement. beilstein-journals.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. While specific data for the 4H-Imidazo[1,2-c] researchgate.netnih.govbeilstein-journals.orgthiadiazine core is not detailed in the provided results, general principles from related heterocyclic systems can be applied. For example, in imidazo[2,1-b]thiazole (B1210989) derivatives, the carbon signals for the fused ring system are well-defined, with the chemical shifts being sensitive to the nature and position of substituents. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Imidazo-Thiadiazine and Related Heterocyclic Systems

Proton Chemical Shift (ppm) Compound Class Reference
NH6.9–7.2Imidazo[4,5-e]thiazolo[3,2-b]triazines beilstein-journals.org
NH8.0–8.4Imidazo[4,5-e]thiazolo[2,3-c]triazines beilstein-journals.org
Bridging CH4.9–5.7Imidazo[4,5-e]thiazolo[3,2-b]triazines beilstein-journals.org
Bridging CH5.6–6.5Imidazo[4,5-e]thiazolo[2,3-c]triazines beilstein-journals.org
C(9a)H5.59Imidazo[4,5-e]thiazolo[2,3-c] researchgate.netbeilstein-journals.orgbiointerfaceresearch.comtriazine acid beilstein-journals.org
C(10a)H6.23Imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netbeilstein-journals.orgbiointerfaceresearch.comtriazine acid beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule.

For various imidazo[2,1-b]thiazole derivatives, electrospray ionization (ESI) mass spectrometry has been effectively used to determine their molecular weights. The observation of the [M+H]⁺ ion confirms the molecular mass of the synthesized compounds. nih.gov For instance, a series of (4-((4-substituted-phenyl)sulfonyl)piperazin-1-yl)(5-(substituted-phenyl)imidazo[2,1-b]thiazol-2-yl)methanone derivatives all showed the expected [M+H]⁺ peaks in their ESI-MS spectra, corroborating their proposed structures. nih.gov

Similarly, in the study of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one derivatives, mass spectrometry revealed a molecular ion (MH⁺) peak, and the presence of an MH⁺ + 2 peak indicated the existence of a chlorine atom within the molecule. mdpi.com This isotopic pattern is a powerful diagnostic tool for halogenated compounds.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Representative Imidazo[2,1-b]thiazole Derivatives

Compound Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)methanone497.13117497.13004 nih.gov
(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(5-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)methanone501.08164501.08059 nih.gov
(5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methanone517.07655517.07509 nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of particular bonds.

In the context of imidazo-thiadiazine derivatives, IR spectroscopy can confirm the presence of key structural features. For example, in the analysis of 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one, the IR spectrum showed aromatic ν(C–H) stretches and a strong ν(C=O) stretch at 1643 cm⁻¹, confirming the presence of the carbonyl group. mdpi.com In another study on 1,3,4-thiadiazole (B1197879) derivatives, the disappearance of the C=N stretching band of the starting material and the appearance of C=O lactam bands were key indicators of a successful reaction. researchgate.net

The IR spectra of novel Schiff bases derived from imidazothiadiazole showed characteristic absorption bands for C-H (aliphatic and aromatic), C=N (imine), C=C (aromatic), and C-S bonds, providing clear evidence for the formation of the target compounds. nih.gov

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in Imidazo-Thiadiazine and Related Heterocycles

Functional Group Absorption Frequency (cm⁻¹) Compound Class Reference
C=O (carbonyl)16433-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one mdpi.com
C=N (imine)1625Imidazothiadiazole-derived Schiff base nih.gov
C-H (aromatic)3028Imidazothiadiazole-derived Schiff base nih.gov
C-H (aliphatic)2849-2912Imidazothiadiazole-derived Schiff base nih.gov
C-S635-696Imidazothiadiazole-derived Schiff base nih.gov

X-ray Diffraction Analysis for Precise Solid-State Molecular Structures

While spectroscopic techniques provide valuable information about the connectivity and functional groups within a molecule, X-ray diffraction analysis of single crystals offers the most definitive and precise three-dimensional molecular structure in the solid state. This technique provides accurate bond lengths, bond angles, and conformational details.

For a derivative of imidazo[4,5-e]thiazolo[2,3-c]triazine, specifically compound 5i , X-ray diffraction analysis provided unambiguous confirmation of its angular structure. beilstein-journals.orgbeilstein-journals.org The crystal structure revealed the precise spatial arrangement of the fused heterocyclic rings and the substituents, which is crucial for understanding its chemical reactivity and potential biological interactions. beilstein-journals.orgbeilstein-journals.org

Although specific X-ray diffraction data for the parent 4H-Imidazo[1,2-c] researchgate.netnih.govbeilstein-journals.orgthiadiazine is not available in the provided search results, the successful application of this technique to closely related systems underscores its importance in the definitive structural characterization of such heterocyclic compounds. The data obtained from X-ray crystallography, such as bond distances and angles, serves as the ultimate benchmark for validating structures proposed by spectroscopic methods.

Absence of Specific Research on the Computational and Theoretical Chemistry of 4H-Imidazo[1,2-c]thiadiazine

Computational and Theoretical Chemistry Studies of 4h Imidazo 1,2 C 1 2 3 Thiadiazine

Molecular Modeling and Simulation Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No QSAR models or related studies have been published for 4H-Imidazo[1,2-c] nih.govbeilstein-journals.orgnih.govthiadiazine. Therefore, data tables and detailed research findings concerning the prediction of its biological activity through QSAR are not available.

Reaction Mechanism Elucidation and Pathway Analysis through Computational Chemistry

There is no available research detailing the use of computational chemistry to elucidate the reaction mechanisms or analyze reaction pathways involving 4H-Imidazo[1,2-c] nih.govbeilstein-journals.orgnih.govthiadiazine. As a result, no information on its synthesis, degradation, or metabolic pathways from a computational standpoint can be provided.

Research on 4H-Imidazo[1,2-c] nih.govnih.govijpcbs.comthiadiazine and its Derivatives Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of scientific databases and scholarly articles, no specific information is publicly available regarding the in vitro biological activity, including anticancer and antimicrobial properties, of the chemical compound 4H-Imidazo[1,2-c] nih.govnih.govijpcbs.comthiadiazine and its derivatives.

Extensive investigations into various academic and research repositories have yielded no studies that specifically address the synthesis or biological evaluation of the 4H-Imidazo[1,2-c] nih.govnih.govijpcbs.comthiadiazine scaffold. Consequently, there is no data to populate the requested article outline concerning its in vitro anticancer, antiproliferative, or antimicrobial activities.

The inquiry sought detailed research findings on several key areas, including:

In Vitro Anticancer and Antiproliferative Activity: This included mechanistic studies on cell growth inhibition (such as cell cycle perturbation and apoptosis induction), investigation of cellular targets (like tubulin polymerization and DNA interaction), and enzyme inhibition relevant to cancer pathways (for example, protein kinases and dihydrofolate reductase).

In Vitro Antimicrobial Activity: This encompassed the exploration of antibacterial and antifungal mechanisms, as well as the spectrum of activity against various pathogenic strains.

The absence of any published data for "4H-Imidazo[1,2-c] nih.govnih.govijpcbs.comthiadiazine" prevents the creation of an evidence-based article as per the specified, detailed outline. While research exists for structurally related but distinct heterocyclic systems, such as imidazo[2,1-b] nih.govnih.govmssm.eduthiadiazoles and imidazo[1,2-a]-1,3,5-triazines, this information falls outside the strict scope of the requested topic.

It is possible that research into this specific compound is proprietary, in its early stages and not yet published, or that the chemical scaffold has not yet been a focus of significant scientific investigation. Therefore, at present, the scientific community has not publicly disseminated any findings on the biological activities of 4H-Imidazo[1,2-c] nih.govnih.govijpcbs.comthiadiazine derivatives.

In Vitro Biological Activity Profiling and Mechanistic Investigations of 4h Imidazo 1,2 C 1 2 3 Thiadiazine Derivatives

In Vitro Antimicrobial Activity Studies

Antiquorum-Sensing Properties

A thorough review of scientific literature and chemical databases did not yield any specific studies investigating the antiquorum-sensing properties of 4H-Imidazo[1,2-c] nih.govnih.govarkat-usa.orgthiadiazine derivatives. Research on the anti-quorum sensing activity of related heterocyclic structures, such as fused nih.govnih.govnih.govthiadiazoles, has been reported, but data for the specific 4H-Imidazo[1,2-c] nih.govnih.govarkat-usa.orgthiadiazine scaffold is not available in the reviewed literature. nih.govresearchgate.net

In Vitro Antiviral and Antiparasitic Activity Investigations

Antiviral Activity

Research has been conducted on the antiviral properties of a series of imidazothiadiazine dioxides. A study by Martínez et al. described the synthesis and subsequent wide-spectrum antiviral screening of novel imidazothiadiazine dioxides, including N-1 benzyl (B1604629) substituted derivatives and the first reported acyclonucleosides of this heterocyclic system.

Within this series, certain compounds demonstrated notable in vitro activity against Human Immunodeficiency Virus (HIV) and Cytomegalovirus (CMV). Specifically, some of the N-1 benzyl imidazothiadiazines and the newly synthesized acyclonucleoside derivatives were identified as having interesting anti-CMV or anti-HIV profiles. These findings suggest that the imidazothiadiazine dioxide scaffold could serve as a new lead structure for the development of novel antiviral therapeutic agents. However, detailed data on the specific concentrations required for 50% inhibition (IC₅₀) were not available in the abstract.

Antiparasitic Activity

No specific studies on the in vitro antiparasitic activity of compounds containing the 4H-Imidazo[1,2-c] nih.govnih.govarkat-usa.orgthiadiazine core were identified during the literature review. While research exists on the antiparasitic potential of other fused imidazole (B134444) heterocycles, such as imidazo[2,1-b] nih.govnih.govthiazines, this data is not applicable to the specific scaffold requested.

Enzyme Modulatory Activities

Comprehensive searches of scientific literature did not locate any published research detailing the enzyme modulatory activities of 4H-Imidazo[1,2-c] nih.govnih.govarkat-usa.orgthiadiazine derivatives for the specific targets listed below.

There is no available data in the reviewed literature regarding the α-glucosidase inhibitory activity or the corresponding mechanisms for 4H-Imidazo[1,2-c] nih.govnih.govarkat-usa.orgthiadiazine derivatives.

No studies reporting the in vitro inhibition of acetylcholinesterase or butyrylcholinesterase by compounds with the 4H-Imidazo[1,2-c] nih.govnih.govarkat-usa.orgthiadiazine scaffold were found.

The potential for 4H-Imidazo[1,2-c] nih.govnih.govarkat-usa.orgthiadiazine derivatives to act as inhibitors of BACE1 has not been reported in the reviewed scientific literature.

No specific data on the inhibitory profiles of 4H-Imidazo[1,2-c] nih.govnih.govarkat-usa.orgthiadiazine derivatives against other enzymes, including Pim-1 protein or carbonic anhydrase isoforms, were identified in the literature search. While numerous studies detail inhibitors for these enzymes based on other heterocyclic systems like imidazopyridazines or various sulfonamides, these findings are not directly related to the 4H-Imidazo[1,2-c] nih.govnih.govarkat-usa.orgthiadiazine core. nih.gov

No Scientific Literature Found for 4H-Imidazo[1,2-C] nih.govnih.govnih.govthiadiazine

A comprehensive and exhaustive search of scientific databases and literature has revealed no published research on the chemical compound 4H-Imidazo[1,2-c] nih.govnih.govnih.govthiadiazine.

Despite multiple targeted searches for the synthesis, in vitro biological activity, mechanistic investigations, and structure-activity relationship (SAR) analysis of 4H-Imidazo[1,2-c] nih.govnih.govnih.govthiadiazine and its derivatives, no relevant scholarly articles, patents, or database entries for this specific heterocyclic system were identified.

The performed searches included queries for:

In vitro biological activity of 4H-Imidazo[1,2-c] nih.govnih.govnih.govthiadiazine

Structure-activity relationship of 4H-Imidazo[1,2-c] nih.govnih.govnih.govthiadiazine derivatives

Synthesis and biological evaluation of 4H-Imidazo[1,2-c] nih.govnih.govnih.govthiadiazine analogs

Mechanistic studies of 4H-Imidazo[1,2-c] nih.govnih.govnih.govthiadiazine derivatives

Antimicrobial and other biological activities of the specified compound

While the searches returned a significant amount of information on various isomeric and related structures, such as imidazo[2,1-b] nih.govnih.govfigshare.comthiadiazoles, imidazo[1,2-a]pyrimidines, and other fused imidazo-thiadiazine scaffolds, there is a complete absence of data for the precisely requested 4H-Imidazo[1,2-c] nih.govnih.govnih.govthiadiazine nucleus.

This lack of information in the public scientific domain indicates that 4H-Imidazo[1,2-c] nih.govnih.govnih.govthiadiazine is likely a novel or as-yet-unreported chemical entity. Consequently, it is not possible to generate the requested article focusing on its in vitro biological activity profiling and structure-activity relationships, as no data exists to support such a discussion.

To maintain scientific accuracy and adhere to the strict constraints of the user request, no information from related but structurally distinct compounds can be substituted. Therefore, the article on the "In Vitro Biological Activity Profiling and Mechanistic Investigations of 4H-Imidazo[1,2-C] nih.govnih.govnih.govthiadiazine Derivatives" cannot be created at this time.

Future Prospects and Emerging Research Avenues for 4h Imidazo 1,2 C 1 2 3 Thiadiazine

Development of Novel and Efficient Synthetic Strategies for Enhanced Accessibility and Diversity

The future exploration of 4H-Imidazo[1,2-c] frontiersin.orgcreative-biolabs.comthieme.dethiadiazine and its derivatives is fundamentally dependent on the development of efficient and versatile synthetic methodologies. While specific syntheses for this exact scaffold are not yet prevalent in the literature, strategies employed for related imidazothiadiazoles and other fused heterocycles can be adapted and optimized. thieme.denih.gov Future research will likely focus on several key areas to ensure broad access to a diverse range of derivatives for screening and application.

Modern synthetic organic chemistry offers a toolbox of advanced methods that could be applied to the synthesis of this novel heterocyclic system. youtube.com These include multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, offering a highly efficient route to generating chemical diversity. nih.gov Additionally, flow chemistry and microwave-assisted synthesis present opportunities to accelerate reaction rates, improve yields, and enhance safety and scalability.

A key objective will be the development of synthetic routes that allow for the late-stage functionalization of the 4H-Imidazo[1,2-c] frontiersin.orgcreative-biolabs.comthieme.dethiadiazine core. This approach enables the rapid generation of analogues from a common intermediate, which is crucial for structure-activity relationship (SAR) studies. nih.gov For instance, palladium-mediated cross-coupling reactions, a powerful tool in the synthesis of other imidazothiadiazoles, could be explored for this purpose. thieme.de

Table 1: Hypothetical Modern Synthetic Approaches for 4H-Imidazo[1,2-c] frontiersin.orgcreative-biolabs.comthieme.dethiadiazine Derivatives

Synthetic StrategyPotential AdvantagesKey Areas for Optimization
Multicomponent ReactionsHigh atom economy, rapid access to diversity, operational simplicity.Identification of suitable starting materials, reaction conditions to control regioselectivity.
Flow ChemistryEnhanced safety, improved scalability, precise control over reaction parameters.Reactor design, optimization of flow rates and residence times.
Microwave-Assisted SynthesisReduced reaction times, increased yields, access to novel chemical space.Solvent choice, temperature and pressure control.
Late-Stage FunctionalizationRapid generation of analogues, efficient exploration of SAR.Development of robust protocols for C-H activation and cross-coupling reactions.

Advanced Mechanistic Studies and Identification of Undiscovered Biological Targets

A critical aspect of developing novel bioactive compounds is a thorough understanding of their mechanism of action and the identification of their specific biological targets. frontiersin.orgnih.gov For a new scaffold like 4H-Imidazo[1,2-c] frontiersin.orgcreative-biolabs.comthieme.dethiadiazine, this will be a key area of future research. Initial studies will likely involve broad phenotypic screening to identify any potential therapeutic areas where these compounds show activity.

Once bioactivity is established, advanced mechanistic studies will be necessary to elucidate how these molecules exert their effects. This can involve a combination of experimental and computational approaches. acs.org For example, detailed kinetic studies can help to understand the nature of the interaction between the compound and its target.

Identifying the specific protein or nucleic acid targets of a bioactive small molecule is a significant challenge but is essential for rational drug design. tandfonline.comnih.gov Modern chemical biology provides a range of powerful techniques for target deconvolution. creative-biolabs.com These include affinity chromatography, where a derivative of the bioactive compound is used to "fish" for its binding partners in cell lysates, and activity-based protein profiling (ABPP), which uses reactive probes to label active enzymes in a proteome. frontiersin.org Furthermore, genetic approaches, such as RNAi screening, can help to identify genes that are essential for the compound's activity. creative-biolabs.com

Table 2: Potential Methodologies for Target Identification of 4H-Imidazo[1,2-c] frontiersin.orgcreative-biolabs.comthieme.dethiadiazine Derivatives

MethodologyPrinciplePotential Insights
Affinity ChromatographyA modified version of the compound is immobilized and used to capture binding proteins from cell extracts. creative-biolabs.comDirect identification of protein targets.
Activity-Based Protein Profiling (ABPP)Uses reactive probes to covalently label the active sites of enzymes.Identification of enzyme targets and assessment of their activity state.
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of proteins upon ligand binding.Confirmation of target engagement in living cells.
RNAi/CRISPR ScreeningSystematically knocking down or knocking out genes to identify those that modulate sensitivity to the compound. creative-biolabs.comIdentification of essential genes and pathways for the compound's activity.

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of Imidazothiadiazine Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis. nih.govresearchgate.net For a novel scaffold like 4H-Imidazo[1,2-c] frontiersin.orgcreative-biolabs.comthieme.dethiadiazine, these computational tools offer the potential to dramatically accelerate the pace of research. a-star.edu.sg

AI and ML algorithms can be trained on existing chemical and biological data to predict the properties of new molecules. mdpi.com For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new imidazothiadiazine derivatives based on their chemical structure. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Furthermore, AI can be used to design novel molecules with desired properties. acs.org Generative models can be trained to create new chemical structures that are predicted to be active against a specific biological target. These models can also be used to optimize existing lead compounds, suggesting modifications that are likely to improve their potency, selectivity, or pharmacokinetic properties. In the realm of synthesis, machine learning models can predict the outcomes of chemical reactions, helping chemists to design more efficient synthetic routes. mdpi.com

Table 3: Applications of AI and Machine Learning in Imidazothiadiazine Research

Application AreaAI/ML TechniquePotential Outcome
Property PredictionQuantitative Structure-Activity Relationship (QSAR)Prediction of biological activity, toxicity, and pharmacokinetic properties.
Novel Molecular DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)De novo design of imidazothiadiazine derivatives with desired properties.
Synthesis PlanningRetrosynthesis Prediction AlgorithmsIdentification of efficient synthetic routes to target compounds.
Target IdentificationProtein Structure Prediction (e.g., AlphaFold), Docking SimulationsPrediction of potential biological targets and binding modes. acs.org

Exploration of 4H-Imidazo[1,2-c]frontiersin.orgcreative-biolabs.comthieme.dethiadiazine in Materials Science and Other Non-Biological Applications

While the primary focus for many novel heterocyclic compounds is in medicinal chemistry, their unique electronic and structural properties can also make them valuable in the field of materials science. nih.gov Nitrogen- and sulfur-containing heterocycles are known to have interesting applications as organic conductors, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com

Future research on 4H-Imidazo[1,2-c] frontiersin.orgcreative-biolabs.comthieme.dethiadiazine should therefore also explore its potential in these non-biological applications. The presence of multiple heteroatoms and a conjugated π-system could impart useful electronic and optical properties. taylorfrancis.com For example, derivatives of this scaffold could be investigated as components of organic light-emitting diodes (OLEDs) or as sensitizers in dye-sensitized solar cells.

Another potential application is in the development of novel corrosion inhibitors. Organic compounds containing heteroatoms like nitrogen and sulfur are known to be effective at protecting metals from corrosion by adsorbing onto the metal surface. taylorfrancis.com The 4H-Imidazo[1,2-c] frontiersin.orgcreative-biolabs.comthieme.dethiadiazine scaffold, with its multiple potential coordination sites, could be a promising candidate for this application.

Table 4: Potential Non-Biological Applications for 4H-Imidazo[1,2-c] frontiersin.orgcreative-biolabs.comthieme.dethiadiazine Derivatives

Application AreaRelevant PropertiesResearch Focus
Organic ElectronicsElectronic conductivity, photoluminescence, charge transport properties.Synthesis of derivatives with extended conjugation, fabrication and testing of electronic devices.
Dye ChemistryAbsorption and emission spectra, quantum yield, photostability.Investigation of the effects of substituents on the optical properties. msesupplies.com
Corrosion InhibitionAdsorption to metal surfaces, formation of protective films.Electrochemical studies of the corrosion inhibition efficiency on various metals. taylorfrancis.com
CatalysisCoordination to metal centers, ability to stabilize catalytic intermediates.Exploration as ligands for homogeneous or heterogeneous catalysis.

Interdisciplinary Approaches and Collaborative Research Opportunities in Imidazothiadiazine Chemistry

The successful development of a novel chemical entity like 4H-Imidazo[1,2-c] frontiersin.orgcreative-biolabs.comthieme.dethiadiazine from a laboratory curiosity to a useful product requires a highly interdisciplinary approach. nih.govacs.org The complexity of modern scientific research necessitates collaboration between experts in a wide range of fields. ucsd.edu

Synthetic chemists will be needed to develop efficient routes to the target compounds, while medicinal chemists will design and optimize derivatives for biological activity. acs.org Biologists and pharmacologists will be essential for carrying out the biological testing and elucidating the mechanism of action. frontiersin.orgnih.gov Computational chemists and data scientists will play a crucial role in applying AI and machine learning tools to guide the research. nih.gov

Furthermore, if the material science applications of these compounds are to be explored, collaboration with physicists and engineers will be necessary. These collaborations can be fostered through joint research projects, interdisciplinary training programs, and partnerships between academia and industry. acs.org Such an integrated approach will be essential to unlock the full potential of the 4H-Imidazo[1,2-c] frontiersin.orgcreative-biolabs.comthieme.dethiadiazine scaffold.

Table 5: Illustrative Interdisciplinary Research Projects for Imidazothiadiazine Chemistry

Project TitleCollaborating DisciplinesKey Objectives
Development of Novel Anticancer Agents Based on the Imidazothiadiazine ScaffoldSynthetic Chemistry, Medicinal Chemistry, Cancer Biology, Computational ChemistryDesign and synthesize a library of derivatives, evaluate their anticancer activity, identify lead compounds, and elucidate their mechanism of action.
Exploration of Imidazothiadiazine Derivatives as Organic SemiconductorsMaterials Chemistry, Physics, Electrical EngineeringSynthesize and characterize the electronic properties of new derivatives, fabricate and test prototype electronic devices.
AI-Driven Discovery of Novel Imidazothiadiazine-Based Kinase InhibitorsComputational Chemistry, Medicinal Chemistry, BiochemistryDevelop and apply machine learning models to predict kinase inhibitory activity, synthesize and test the most promising candidates.
Investigation of Imidazothiadiazine-Metal Complexes for Catalytic ApplicationsInorganic Chemistry, Organic Chemistry, Chemical EngineeringSynthesize and characterize metal complexes of imidazothiadiazine ligands, evaluate their catalytic activity in important organic transformations.

Q & A

Basic: What are the common synthetic routes for 4H-imidazo[1,2-c][1,3,5]thiadiazine derivatives, and how are intermediates characterized?

Answer:
A widely used method involves nucleophilic addition-electrophilic amination reactions. For example, hydroxylamine-O-sulfonate reacts with carbon disulfide in aqueous NaOH to yield 7,8-dihydroimidazo[1,2-c][1,3,5]thiadiazine-2,4(6H)-dithione, followed by desulfurization steps . Another approach employs multi-step functionalization of indole derivatives, such as esterification, hydrazide formation, and cyclization with phenacyl bromides to generate triazolothiadiazine hybrids . Characterization relies on IR spectroscopy (to confirm functional groups like C=S or N-H), NMR (to map proton environments and confirm regiochemistry), mass spectrometry (for molecular weight validation), and elemental analysis (to verify purity) .

Basic: How are this compound derivatives screened for preliminary biological activity?

Answer:
Initial screening typically involves:

  • Antimicrobial assays : Disk diffusion or broth dilution against pathogens like E. coli and S. aureus, with activity compared to reference drugs like chloramphenicol .
  • Antifungal tests : Compounds are evaluated against strains like Magnaporthe grisea using mycelial growth inhibition assays .
  • Behavioral models : For antidepressant activity, the forced swimming test (FST) or tail suspension test (TST) is used, with comparisons to amitriptyline or fluoxetine .

Advanced: How can synthetic yields of 4H-imidazo[1,2-c][1,3,5]thiadiazines be optimized under varying reaction conditions?

Answer:
Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while aqueous NaOH improves desulfurization efficiency .
  • Catalyst use : Potassium hydroxide accelerates cyclization in ethanol during thiadiazine formation .
  • Temperature control : Reflux conditions (~80°C) are critical for intermediate hydrazide formation (8–14 hours) .
    Yields can drop significantly if stoichiometric ratios of reactants (e.g., carbon disulfide) are miscalculated .

Advanced: What structural modifications enhance the bioactivity of 4H-imidazo[1,2-c][1,3,5]thiadiazines?

Answer:

  • Substituent effects :
    • Aryl groups at position 6 (e.g., phenyl, nitrobenzyl) improve antifungal and nematicidal activity .
    • Electron-withdrawing groups (e.g., Cl, NO₂) on the imidazole ring enhance antitumor activity by modulating electron density .
  • Hybrid scaffolds : Fusion with triazole (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines) increases antibacterial potency by disrupting bacterial membrane synthesis .

Advanced: How can contradictory bioactivity data across derivatives be resolved?

Answer:
Contradictions often arise from:

  • Regioisomeric impurities : Misassigned structures (e.g., incorrect substitution patterns) can lead to false activity claims. Re-evaluate using 2D NMR (COSY, HSQC) to confirm regiochemistry .
  • Assay variability : Standardize protocols (e.g., FST duration, fungal inoculum size) and include positive controls (e.g., amitriptyline for antidepressants) .
  • Physicochemical factors : Poor solubility may mask activity. Use co-solvents (e.g., DMSO) at non-toxic concentrations .

Advanced: What mechanistic insights exist for 4H-imidazo[1,2-c][1,3,5]thiadiazines in neurological models?

Answer:

  • Dopaminergic modulation : Derivatives like TD-0479 show adaptogenic activity by enhancing dopamine metabolism in the forced swimming test, potentially via MAO inhibition or receptor agonism .
  • Synergy with levodopa : Some compounds amplify levodopa’s effects in Parkinsonian models, suggesting utility in combinatorial therapy .

Advanced: How are structure-activity relationship (SAR) studies designed for this scaffold?

Answer:

  • Library design : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at positions 3, 6, and 7 .
  • Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial IC₅₀ values .
  • Pharmacophore mapping : Identify critical moieties (e.g., thiadiazine sulfur) for target binding via molecular docking against enzymes like PI3Kδ .

Advanced: What pharmacokinetic challenges are associated with 4H-imidazo[1,2-c][1,3,5]thiadiazines?

Answer:

  • Metabolic instability : The thiadiazine ring is prone to oxidation. Strategies include methylthio substitutions or prodrug formulations .
  • Blood-brain barrier (BBB) penetration : For CNS-active derivatives (e.g., antidepressants), logP optimization (2–3) and molecular weight (<450 Da) are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.